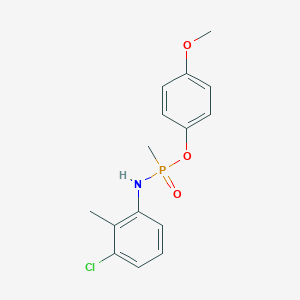
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide, commonly known as Diethyltoluamide (DEET), is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture (USDA). DEET is a yellowish liquid with a faint odor and has been used for over six decades to protect humans from mosquito and tick bites.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is not fully understood. It is believed that N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of insects (Fradin, 1998).
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to have low toxicity in humans and other mammals (Fradin, 1998). However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can cause skin irritation and allergic reactions in some individuals (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has also been shown to have neurotoxic effects in some animal studies (Abou-Donia et al., 2003). However, the relevance of these findings to humans is unclear.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is easy to use and has a long-lasting effect. However, N-(3,4-dichlorophenyl)-5-ethyl-2-furamide can be expensive, and its effectiveness can vary depending on the concentration and formulation used (Fradin, 1998).
Orientations Futures
There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research. One area of research is to develop new formulations and delivery systems that can increase the effectiveness and duration of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. Another area of research is to study the potential health effects of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide exposure in humans and other mammals. Finally, there is a need to develop new insect repellents that are more effective and have fewer potential health effects than N-(3,4-dichlorophenyl)-5-ethyl-2-furamide.
Conclusion:
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent that has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide works by interfering with the insect's olfactory system, making it difficult for the insect to locate its prey. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has low toxicity in humans and other mammals, but can cause skin irritation and allergic reactions in some individuals. There are several future directions for N-(3,4-dichlorophenyl)-5-ethyl-2-furamide research, including the development of new formulations and delivery systems and the study of potential health effects in humans and other mammals.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide involves the reaction of 3,4-dichloroaniline with ethyl acrylate to form N-(3,4-dichlorophenyl)acrylamide. This intermediate compound is then cyclized with furfuryl alcohol in the presence of a catalyst to form N-(3,4-dichlorophenyl)-5-ethyl-2-furamide. The yield of N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is approximately 60-70% (Fradin, 1998).
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is a widely used insect repellent, and its effectiveness has been extensively studied. N-(3,4-dichlorophenyl)-5-ethyl-2-furamide has been shown to be effective against a variety of insects, including mosquitoes, ticks, and flies (Fradin, 1998). N-(3,4-dichlorophenyl)-5-ethyl-2-furamide is also effective in preventing insect-borne diseases such as malaria, dengue fever, and West Nile virus (Fradin, 1998).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-9-4-6-12(18-9)13(17)16-8-3-5-10(14)11(15)7-8/h3-7H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQZZTURQSJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)